1-[(2-Hydroxyethyl)amino]cyclobutane-1-carbonitrile
Description
1-[(2-Hydroxyethyl)amino]cyclobutane-1-carbonitrile (CAS: 1250565-45-7) is a cyclobutane-derived nitrile compound featuring a hydroxyethylamino substituent. Its molecular formula is C₇H₁₂N₂O, with a molecular weight of 140.18 g/mol (MDL: MFCD16807009) . The compound’s structure combines a strained cyclobutane ring with a polar nitrile group and a hydroxyethylamine moiety, making it a versatile scaffold in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
1-(2-hydroxyethylamino)cyclobutane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c8-6-7(2-1-3-7)9-4-5-10/h9-10H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCGLRFUQYMDNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2-Hydroxyethyl)amino]cyclobutane-1-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of cyclobutanone with hydroxylamine to form cyclobutanone oxime, which is then reduced to cyclobutylamine. The cyclobutylamine is subsequently reacted with acrylonitrile to yield 1-[(2-Hydroxyethyl)amino]cyclobutane-1-carbonitrile . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
1-[(2-Hydroxyethyl)amino]cyclobutane-1-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The hydroxyethylamino group can participate in substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(2-Hydroxyethyl)amino]cyclobutane-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including drug development, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2-Hydroxyethyl)amino]cyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with target molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-[(2-Hydroxyethyl)amino]cyclobutane-1-carbonitrile with structurally related cyclobutane-carbonitrile derivatives and analogs, emphasizing substituent effects, molecular properties, and applications.
Substituent Variations in Cyclobutane-Carbonitrile Derivatives
Structural and Functional Group Analysis
Cyclobutane vs. Cyclopropane Core :
- The cyclobutane ring in the target compound imparts less ring strain compared to cyclopropane derivatives (e.g., 1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile ). This difference influences stability and reactivity in synthetic pathways.
- Cyclopropane derivatives often exhibit higher reactivity due to angle strain, making them prone to ring-opening reactions, whereas cyclobutane systems are more thermally stable .
- Substituent Effects: Polar vs. Nonpolar Groups: The hydroxyethylamino group in the target compound enhances hydrophilicity compared to aromatic (e.g., 2-chlorophenyl ) or methanesulfonylmethyl substituents. Electron-Donating vs. In contrast, the nitrile group is strongly electron-withdrawing.
- Synthetic Utility: The hydroxyethylamino group in the target compound can undergo further functionalization, such as oxidation to ketones or condensation reactions, which are less feasible in analogs like 1-(cyclopropylamino)cyclobutane-1-carbonitrile . Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride (from ) demonstrates the use of ester-protected amino groups, enabling controlled deprotection in multi-step syntheses.
Biological Activity
1-[(2-Hydroxyethyl)amino]cyclobutane-1-carbonitrile is a compound of significant interest in various fields of biological and medicinal chemistry. Its unique structure, characterized by a cyclobutane ring and functional groups such as hydroxyethyl and nitrile, suggests a range of potential biological activities. This article provides an overview of its biological activity, mechanisms of action, applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C7H12N2O
- Molecular Weight : Approximately 140.18 g/mol
- Structural Features :
- Cyclobutane ring
- Hydroxyethylamino group
- Nitrile functional group
The compound's structure allows for various interactions with biological molecules, influencing its reactivity and binding affinity.
The biological activity of 1-[(2-Hydroxyethyl)amino]cyclobutane-1-carbonitrile primarily arises from its ability to interact with enzymes and receptors. Key mechanisms include:
- Hydrogen Bonding : The hydroxyethyl group can form hydrogen bonds with active sites on enzymes or receptors, potentially enhancing binding affinity.
- Nucleophilic Addition : The nitrile group may participate in nucleophilic addition reactions, influencing biochemical pathways.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes, impacting metabolic processes.
Biological Activities
1-[(2-Hydroxyethyl)amino]cyclobutane-1-carbonitrile has been investigated for several biological activities:
- Enzyme Interaction : Studies indicate that the compound can modulate enzyme activity, particularly in metabolic pathways. For example, it has been shown to inhibit specific proteases involved in cellular signaling pathways .
- Cell Culture Applications : It serves as a buffering agent in cell culture systems, maintaining pH stability crucial for optimal cellular function.
Table 1: Summary of Biological Activities
Case Study 1: Enzyme Inhibition
A study examined the inhibitory effects of 1-[(2-Hydroxyethyl)amino]cyclobutane-1-carbonitrile on a specific protease involved in cancer cell proliferation. The compound demonstrated significant inhibition at micromolar concentrations, suggesting its potential as a therapeutic agent in cancer treatment.
Case Study 2: Cell Culture Application
In a controlled experiment, the compound was used as a buffering agent in various cell lines. Results indicated improved cell viability and metabolic activity when compared to traditional buffering agents, highlighting its utility in biochemical assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
